molecular formula C9H8BrFO B12621034 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 1010422-27-1

1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B12621034
CAS No.: 1010422-27-1
M. Wt: 231.06 g/mol
InChI Key: SASYJCHYXFPIDE-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and a prop-2-en-1-yloxy group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene.

Scientific Research Applications

1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring before undergoing deprotonation to yield the substituted product . The molecular targets and pathways involved vary based on the context of its use in research or industrial applications.

Comparison with Similar Compounds

    1-Bromo-2-fluorobenzene: Similar in structure but lacks the prop-2-en-1-yloxy group.

    1-Bromo-4-fluorobenzene: Another isomer with the bromine and fluorine atoms in different positions.

    3-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.

Uniqueness: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

CAS No.

1010422-27-1

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-bromo-3-fluoro-2-prop-2-enoxybenzene

InChI

InChI=1S/C9H8BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2

InChI Key

SASYJCHYXFPIDE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC=C1Br)F

Origin of Product

United States

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